molecular formula C10H17ClN2O3S B2642037 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 1215651-89-0

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B2642037
CAS No.: 1215651-89-0
M. Wt: 280.77
InChI Key: ZZIWKVSJOLQQRL-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminoethoxy group, a dimethylbenzene ring, and a sulfonamide group, all of which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the aminoethoxy group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications across various fields of research and industry highlight its significance .

Biological Activity

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This article delves into the biological activity of this specific compound, exploring its synthesis, antibacterial efficacy, and potential therapeutic applications.

  • Molecular Formula : C10H17ClN2O3S
  • Molecular Weight : 280.8 g/mol
  • Purity : 99%

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminoethanol with appropriate sulfonyl chloride derivatives. Characterization techniques such as FT-IR, NMR, and mass spectrometry confirm the structure and purity of the compound .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various Gram-positive and Gram-negative bacterial strains. The mechanism of action is primarily attributed to the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Case Studies and Findings

  • Study on Antibacterial Efficacy :
    • Organisms Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae.
    • Methodology : Minimum Inhibitory Concentration (MIC) and zone of inhibition were measured using standard disc diffusion methods.
    • Results :
      • The compound exhibited significant antibacterial activity against E. coli with a zone of inhibition measuring approximately 30 mm at an MIC of 7.81 µg/mL.
      • Lesser activity was noted against Gram-positive bacteria, particularly Bacillus subtilis, indicating a spectrum of activity biased towards Gram-negative organisms .
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli307.81
S. aureus2015.62
B. subtilis10>30
K. pneumoniae257.81

The biological activity of sulfonamides like this compound is primarily due to their structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By mimicking PABA, these compounds inhibit the enzyme dihydropteroate synthase, leading to a decrease in folate production and subsequent bacterial growth inhibition .

Therapeutic Applications

Beyond antibacterial applications, sulfonamides have been investigated for their potential in treating other conditions:

  • Anticancer Properties : Some studies suggest that sulfonamides may inhibit carbonic anhydrases, which can be beneficial in cancer therapy.
  • Antiglaucoma and Diuretics : Their ability to inhibit specific enzymes makes them candidates for treating glaucoma and as diuretics .

Properties

IUPAC Name

4-(2-aminoethoxy)-2,5-dimethylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.ClH/c1-7-6-10(16(12,13)14)8(2)5-9(7)15-4-3-11;/h5-6H,3-4,11H2,1-2H3,(H2,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIWKVSJOLQQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)C)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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